4-bromo-N-[methyl-(2,2,2-trifluoro-1-phenylethoxy)phosphoryl]aniline
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Overview
Description
4-bromo-N-[methyl-(2,2,2-trifluoro-1-phenylethoxy)phosphoryl]aniline is a complex organic compound that features a brominated aniline structure with additional functional groups, including a trifluoromethyl group and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[methyl-(2,2,2-trifluoro-1-phenylethoxy)phosphoryl]aniline typically involves multiple steps, starting with the bromination of aniline to form 4-bromoaniline. This intermediate can then undergo further functionalization to introduce the trifluoromethyl and phosphoryl groups. Common synthetic routes may include:
Bromination of Aniline: Aniline is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Phosphorylation: The phosphoryl group can be introduced through phosphorylation reactions using phosphoryl chloride or other phosphorylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[methyl-(2,2,2-trifluoro-1-phenylethoxy)phosphoryl]aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while nucleophilic substitution can result in the formation of various substituted aniline derivatives .
Scientific Research Applications
4-bromo-N-[methyl-(2,2,2-trifluoro-1-phenylethoxy)phosphoryl]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism by which 4-bromo-N-[methyl-(2,2,2-trifluoro-1-phenylethoxy)phosphoryl]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The phosphoryl group can participate in phosphorylation reactions, potentially modifying protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromoaniline: A simpler brominated aniline derivative used in organic synthesis.
N-(2,2,2-trifluoroethyl)aniline: Contains a trifluoromethyl group, used in medicinal chemistry.
Phosphorylated anilines: Various aniline derivatives with phosphoryl groups, used in biochemical studies.
Uniqueness
4-bromo-N-[methyl-(2,2,2-trifluoro-1-phenylethoxy)phosphoryl]aniline is unique due to the combination of bromine, trifluoromethyl, and phosphoryl groups in a single molecule
Properties
IUPAC Name |
4-bromo-N-[methyl-(2,2,2-trifluoro-1-phenylethoxy)phosphoryl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrF3NO2P/c1-23(21,20-13-9-7-12(16)8-10-13)22-14(15(17,18)19)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDJCLHEZVLDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(NC1=CC=C(C=C1)Br)OC(C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrF3NO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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